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Compound of Interest

Compound Name: COR170

Cat. No.: B15618300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of COR170, a selective cannabinoid receptor 2

(CB2) inverse agonist, with other relevant alternatives. The information presented is supported

by available experimental data to aid in the independent verification of its mechanism of action.

Introduction to COR170
COR170 is a selective inverse agonist of the CB2 receptor, exhibiting a high binding affinity

with a reported Ki value of 3.8 nM.[1][2] Inverse agonists are compounds that bind to the same

receptor as an agonist but elicit an opposite pharmacological response. In the context of G

protein-coupled receptors (GPCRs) like CB2, which can exhibit basal or constitutive activity

even in the absence of a ligand, an inverse agonist can reduce this basal signaling. The CB2

receptor is primarily expressed in immune cells and is a key modulator of inflammatory and

immune responses.

Mechanism of Action: CB2 Receptor Inverse
Agonism
The primary mechanism of action for COR170 and other CB2 inverse agonists is the

stabilization of the inactive conformation of the CB2 receptor. This action reduces the receptor's

basal signaling activity. A key downstream signaling pathway affected by CB2 receptor

modulation is the cyclic adenosine monophosphate (cAMP) pathway. Agonist binding to the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15618300?utm_src=pdf-interest
https://www.benchchem.com/product/b15618300?utm_src=pdf-body
https://www.benchchem.com/product/b15618300?utm_src=pdf-body
https://www.benchchem.com/product/b15618300?utm_src=pdf-body
https://www.mdpi.com/1999-4923/14/5/936
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506688/
https://www.benchchem.com/product/b15618300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CB2 receptor, which is typically coupled to Gi/o proteins, inhibits adenylyl cyclase and

decreases intracellular cAMP levels. Conversely, an inverse agonist is expected to increase or

have no effect on basal cAMP levels by reducing the constitutive activity of the receptor that

suppresses cAMP production.

Comparative Analysis of COR170 and Alternatives
To provide a comprehensive understanding of COR170's pharmacological profile, this guide

compares it with SMM-189, another well-characterized selective CB2 receptor inverse agonist.

Quantitative Data Comparison
Parameter COR170 SMM-189 Reference

Binding Affinity (Ki) for

CB2
3.8 nM 121.3 nM [1][2]

Binding Affinity (Ki) for

CB1
>10,000 nM 4778 nM [2]

Functional Activity

(cAMP Assay)

Data not publicly

available

~55% increase over

baseline in HEK-

CNG+CB2 cells

[3][4]

Note: While a direct quantitative comparison of the functional activity of COR170 on cAMP

levels is not available in the public domain, the significant difference in binding affinity suggests

that COR170 is a more potent ligand for the CB2 receptor than SMM-189.

Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of a compound's

mechanism of action. Below are generalized protocols for key assays used to characterize CB2

receptor inverse agonists, with specific details for SMM-189 where available.

Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by competing with a

radiolabeled ligand.
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General Protocol:

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the

human CB2 receptor (e.g., HEK293 or CHO cells).

Incubation: Incubate the cell membranes with a known concentration of a radiolabeled CB2

ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (COR170 or

alternative).

Separation: Separate the bound and free radioligand using rapid filtration.

Quantification: Measure the radioactivity of the filters to determine the amount of bound

radioligand.

Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits

50% of the specific binding of the radioligand) and then determine the Ki value using the

Cheng-Prusoff equation.

ACTOne Cell-Based cAMP Assay (for determining
functional activity)
This assay measures changes in intracellular cAMP levels in response to compound treatment.

The protocol described below was used for the characterization of SMM-189.[3][4]

Experimental Protocol for SMM-189:

Cell Line: Use Human Embryonic Kidney (HEK) cells co-transfected with a cyclic nucleotide-

gated (CNG) channel and the human CB2 receptor (HEK-CNG+CB2).

Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

Compound Addition: Add varying concentrations of the test compound (SMM-189) to the

cells.

Signal Detection: The ACTOne system utilizes a membrane potential-sensitive dye. Changes

in cAMP levels modulate the CNG channel, leading to changes in membrane potential that

are detected as a fluorescent signal.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15618300?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26196013/
https://biokb.lcsb.uni.lu/publications/840b7782-bbdd-11e5-9b9d-001a4ae51247
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Measure the fluorescence intensity to determine the dose-dependent effect of

the compound on cAMP levels. The results for SMM-189 showed a dose-dependent

increase in cAMP, confirming its inverse agonist activity.[3][4]

Visualizing the Signaling Pathway and Experimental
Workflow
To further clarify the concepts discussed, the following diagrams illustrate the CB2 receptor

signaling pathway, the experimental workflow for its validation, and a logical comparison of

COR170 with its alternatives.
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CB2 Receptor Signaling Pathway
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CB2 signaling pathway modulation by COR170.
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Experimental Workflow for Inverse Agonist Validation
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Workflow for validating CB2 inverse agonist activity.
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Logical Comparison of CB2 Inverse Agonists

Target: CB2 Receptor

COR170 SMM-189
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(Quantitative data needed) Moderate (Ki = 121.3 nM) Increases cAMP (~55%)
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Comparison of COR170 and SMM-189 properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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